molecular formula C26H19N3O2S B11651875 5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11651875
M. Wt: 437.5 g/mol
InChI Key: PBRYSTZRLODJPI-PGMHBOJBSA-N
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Description

5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features an indole moiety, a sulfanylidene group, and a diazinane ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of an indole derivative with a diazinane-4,6-dione precursor. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. For example, the Fischer indole synthesis method can be employed, where the indole derivative is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and diazinane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts such as methanesulfonic acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of an indole moiety, a sulfanylidene group, and a diazinane ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H19N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C26H19N3O2S/c1-17-21(20-14-8-9-15-23(20)27-17)16-22-24(30)28(18-10-4-2-5-11-18)26(32)29(25(22)31)19-12-6-3-7-13-19/h2-16,30H,1H3/b21-16-

InChI Key

PBRYSTZRLODJPI-PGMHBOJBSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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